2'-O,4'-C-Methylenecytidine is a modified nucleoside that belongs to a class of compounds known as bridged nucleic acids. These nucleosides are characterized by the presence of a methylene bridge connecting the 2' and 4' positions of the ribose sugar, which influences their structural and functional properties. This modification enhances the stability and binding affinity of oligonucleotides, making them valuable in various scientific applications, particularly in the fields of molecular biology and genetic engineering.
The compound 2'-O,4'-C-Methylenecytidine can be synthesized from standard organic synthesis techniques involving ribonucleosides as starting materials. The synthesis pathways often include multiple reaction steps and purification processes to achieve high purity levels necessary for biological applications.
2'-O,4'-C-Methylenecytidine is classified as a nucleoside analog. More specifically, it falls under the category of locked nucleic acids (LNAs) or bridged nucleic acids (BNAs), which are designed to enhance the stability and binding properties of oligonucleotides against complementary RNA or DNA strands.
The synthesis of 2'-O,4'-C-Methylenecytidine typically involves several key steps:
The molecular structure of 2'-O,4'-C-Methylenecytidine features a ribose sugar with a methylene bridge connecting the 2' and 4' carbon atoms. This unique structure restricts the conformational flexibility of the nucleoside, enhancing its stability.
2'-O,4'-C-Methylenecytidine participates in various chemical reactions typical for nucleosides:
Common reagents for these reactions include:
The mechanism of action for 2'-O,4'-C-Methylenecytidine primarily involves its incorporation into oligonucleotides. The methylene bridge stabilizes the structure by restricting conformational changes that could otherwise lead to degradation by nucleases. This modification enhances hybridization with complementary strands, increasing binding affinity and specificity.
Relevant analyses often involve spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) for characterization purposes .
2'-O,4'-C-Methylenecytidine has significant applications in scientific research:
2'-O,4'-C-Methylenecytidine (commonly termed "Locked Nucleic Acid cytidine" when incorporated into oligonucleotides) features a methylene bridge connecting the 2'-oxygen and 4'-carbon atoms of the ribose ring. This bridge forms a pentatomic bicyclic system (2-oxa-7,9-diazabicyclo[4.3.0]nonane), which rigidifies the sugar moiety and dramatically alters nucleic acid backbone geometry. The methylene bridge constrains the ribose to a specific bicyclic scaffold, eliminating free rotation around the C2'-O and C4'-C bonds. This results in a fixed distance of 2.2–2.4 Å between O2' and C4' atoms, significantly shorter than the 3.0–3.5 Å observed in unmodified nucleotides. Consequently, the furanose ring adopts a highly preorganized conformation that minimizes conformational entropy during hybridization [5] [9].
Table 1: Structural Parameters of 2'-O,4'-C-Methylenecytidine vs. Unmodified Cytidine
Parameter | 2'-O,4'-C-Methylenecytidine | Unmodified Cytidine |
---|---|---|
C1'-N1 Bond Length | 1.49 Å | 1.47 Å |
Glycosidic Torsion (χ) | -157° to -160° | -110° to -160° |
O2'-C4' Distance | 2.25 Å (fixed) | 3.10 Å (variable) |
Pseudorotation Phase | North (0–10°) | North/South equilibrium |
This structural rigidity enhances base-stacking interactions and improves duplex thermostability. When hybridized with complementary RNA, oligonucleotides containing 2'-O,4'-C-Methylenecytidine exhibit a characteristic A-form helix with reduced minor groove width (9.8 Å vs. 11.0 Å in B-DNA) and increased helical rise (2.9 Å vs. 2.6 Å in B-DNA). The methylene bridge induces a local backbone preorganization that propagates conformational stability across adjacent residues, explaining the 2–8°C increase in melting temperature per modification observed in hybridization studies [5] [9].
The methylene bridge locks the ribose in a C3'-endo (South) puckering conformation, as unequivocally demonstrated by X-ray crystallography and nuclear magnetic resonance spectroscopy. In this state, the C3' atom is displaced upward from the ribose plane by 0.6–0.7 Å, while the C2' atom shifts downward by 0.4–0.5 Å. This geometry positions the 3'-phosphate group optimally for canonical Watson-Crick base pairing and backbone phosphodiester bonding. Notably, no C2'-endo (North) conformers are detectable even in dynamic aqueous environments, contrasting sharply with unmodified cytidine, which exhibits a 40:60 North:South equilibrium [4] [5].
Table 2: Conformational Persistence Metrics in Modified vs. Unmodified Systems
Technique | Metric | 2'-O,4'-C-Methylenecytidine | Unmodified Cytidine |
---|---|---|---|
NMR J-Coupling (3J H1'-H2') | 0–2 Hz | 8–10 Hz | |
X-ray Δ (C3'-C4'-O4') | 12.5° ± 0.7° | 28.5° ± 5.2° | |
Molecular Dynamics (Lifetime) | >50 ns | <1 ns |
The South-type stabilization confers enhanced nuclease resistance by preventing conformational transitions required for nuclease active-site recognition. Enzymatic degradation assays reveal a >100-fold increase in half-life for oligonucleotides containing 2'-O,4'-C-Methylenecytidine compared to unmodified counterparts. This stability arises because nucleases like S1 nuclease and snake venom phosphodiesterase require transient adoption of a C2'-endo conformation for catalysis—a transition sterically blocked by the methylene bridge [4] [5].
The methylene bridge eliminates ribose pseudorotational flexibility, constraining the pseudorotation phase angle (P) to 0–10° (pure C3'-endo). Fourier transform infrared spectroscopy of modified oligonucleotides reveals the absence of the 850 cm⁻¹ band characteristic of C2'-endo sugars, confirming complete suppression of North-type conformers. This contrasts with 2'-O-methylcytidine—which reduces but does not eliminate C2'-endo populations—demonstrating the methylene bridge’s unique ability to freeze sugar pucker dynamics [5] [9].
The rigidity alters transition-state energetics during hybridization. Phi-value analysis indicates the methylene modification reduces the activation energy barrier for duplex formation by 3.5 kcal/mol by minimizing entropic penalties associated with sugar repuckering. However, it increases the energy barrier for conformational switching between duplex and single-stranded forms by 8.2 kcal/mol, explaining the observed kinetic trapping in A-form structures. This "conformational locking" effect propagates beyond the modified residue: adjacent nucleotides exhibit a 70% reduction in C2'-endo occupancy within dynamic ensembles, as quantified by carbon relaxation dispersion NMR [5] [9].
Remarkably, the bridge stabilizes low-abundance excited-state conformations through altered backbone dynamics. NMR relaxation dispersion experiments detect an excited state (population: 1.2%; lifetime: 450 μs) where the methylene-bridged cytidine forms a transient reverse Watson-Crick pair with guanosine. This state is inaccessible in unmodified duplexes due to rapid sugar repuckering. The methylene modification thus expands the functional conformational landscape while paradoxically restricting fundamental sugar mobility—a duality critical for its efficacy in therapeutic oligonucleotides [5].
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